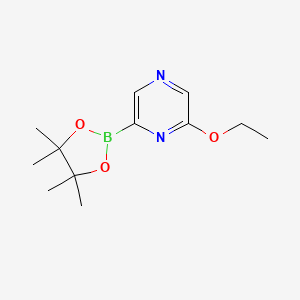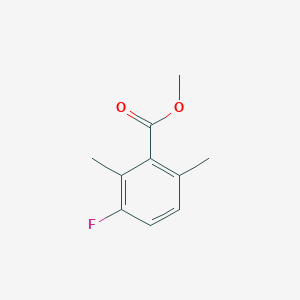
Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the nitration of 4-chloroquinoline, followed by esterification and oxidation reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and organic solvents such as ethanol for esterification .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further streamline the production process, making it suitable for large-scale manufacturing .
化学反応の分析
Types of Reactions
Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen substitution reactions at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes .
類似化合物との比較
Similar Compounds
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
特性
分子式 |
C12H9ClN2O5 |
|---|---|
分子量 |
296.66 g/mol |
IUPAC名 |
ethyl 4-chloro-6-nitro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClN2O5/c1-2-20-12(17)9-10(13)7-5-6(15(18)19)3-4-8(7)14-11(9)16/h3-5H,2H2,1H3,(H,14,16) |
InChIキー |
VNWFBWKJQQQUDA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)
![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)







